molecular formula C26H30F3NO12 B11086467 1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole

1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole

Cat. No.: B11086467
M. Wt: 605.5 g/mol
InChI Key: IJOAIKTXOURHMD-UHFFFAOYSA-N
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Description

1-(2,3,4,6-tetra-O-acetylhexopyranosyl)-5-(1,1,1-trifluoro-2-hydroxy-3-methoxy-3-oxopropan-2-yl)-2,3-dihydro-1H-indole, often referred to as TFMI , is a synthetic compound with a complex structure. Let’s break down its components:

  • Indole: : The core structure of TFMI is the indole moiety, which is a bicyclic aromatic compound containing a pyrrole ring fused to a benzene ring. Indole derivatives exhibit diverse biological activities and are commonly found in natural products and pharmaceuticals.

  • Trifluoromethyl Group: : The trifluoromethyl group (-CF₃) is attached to the indole ring. This modification can significantly alter the compound’s properties, including lipophilicity, reactivity, and pharmacological effects.

  • Hexopyranosyl Unit: : The hexopyranosyl unit consists of a hexose sugar (e.g., glucose, galactose) with four acetyl groups (O-acetyl) attached. These acetyl groups protect the sugar hydroxyls and enhance the compound’s stability.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for TFMI, but one common approach involves the following steps:

  • Protection of Hexose Hydroxyls: : The hexose (e.g., glucose) is selectively acetylated at the hydroxyl groups using acetic anhydride or acetyl chloride. This protects the sugar from subsequent reactions.

  • Indole Formation: : The indole ring is synthesized through a Fischer indole synthesis or other suitable methods. This involves the condensation of an aryl hydrazine with an aldehyde or ketone.

  • Introduction of Trifluoromethyl Group: : The trifluoromethyl group is introduced using reagents like trifluoroacetic anhydride or trifluoromethyl iodide.

  • Deprotection: : The acetyl groups on the hexose are removed under mild conditions (e.g., basic hydrolysis) to yield TFMI.

Industrial Production:: Industrial-scale production of TFMI involves optimization of the synthetic steps, purification, and quality control. The compound is used as a building block for other molecules.

Chemical Reactions Analysis

TFMI can undergo various reactions:

    Oxidation: The indole ring can be oxidized to form indoxyl derivatives.

    Reduction: Reduction of the trifluoromethyl group may yield different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other positions.

    Acetylation/Deacetylation: The acetyl groups can be selectively modified.

Common reagents include Lewis acids, bases, and nucleophiles. Major products depend on reaction conditions and regioselectivity.

Scientific Research Applications

TFMI finds applications in:

    Medicinal Chemistry: Researchers explore its potential as anticancer, antimicrobial, or anti-inflammatory agents.

    Chemical Biology: TFMI derivatives are used as probes to study biological processes.

    Industry: It serves as a precursor for synthesizing other fluorinated compounds.

Mechanism of Action

The exact mechanism of TFMI’s effects remains an active area of research. It likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

TFMI’s uniqueness lies in its trifluoromethyl modification and hexopyranosyl unit. Similar compounds include indole derivatives and sugar-modified molecules.

Remember that TFMI’s properties and applications continue to be explored, making it an intriguing subject for scientific investigation.

Properties

Molecular Formula

C26H30F3NO12

Molecular Weight

605.5 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[1-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]-2,3-dihydroindol-5-yl]propanoate

InChI

InChI=1S/C26H30F3NO12/c1-12(31)38-11-19-20(39-13(2)32)21(40-14(3)33)22(41-15(4)34)23(42-19)30-9-8-16-10-17(6-7-18(16)30)25(36,24(35)37-5)26(27,28)29/h6-7,10,19-23,36H,8-9,11H2,1-5H3

InChI Key

IJOAIKTXOURHMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N2CCC3=C2C=CC(=C3)C(C(=O)OC)(C(F)(F)F)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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